1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring fused with a pyrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrene moiety through a nucleophilic substitution reaction. The final step involves the formation of the pyrimidine ring under controlled conditions, often using a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and reproducibility. Common reagents used in the synthesis include pyrene derivatives, nucleophiles, and cyclization agents.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in chemical reactions.
Biology: Investigated for its potential as a fluorescent marker in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrene moiety allows for intercalation into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrouridine: A similar compound with a pyrimidine ring and hydroxyl groups, used as a cytidine deaminase inhibitor.
Uridine: A nucleoside with a pyrimidine base, involved in various metabolic processes.
Uniqueness
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its pyrene moiety, which imparts distinct fluorescent properties and the ability to intercalate into DNA. This makes it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
801220-50-8 |
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Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H23N3O5/c30-13-19-24(32)23(25(34-19)29-11-10-20(31)28-26(29)33)27-12-17-7-6-16-5-4-14-2-1-3-15-8-9-18(17)22(16)21(14)15/h1-11,19,23-25,27,30,32H,12-13H2,(H,28,31,33)/t19-,23-,24-,25-/m1/s1 |
InChI Key |
ORVHNPDWXQHXMW-NTMFSWBNSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN[C@@H]5[C@@H]([C@H](O[C@H]5N6C=CC(=O)NC6=O)CO)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC5C(C(OC5N6C=CC(=O)NC6=O)CO)O |
Origin of Product |
United States |
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